N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-acetamide
- N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-1,3-benzodioxole-5-carboxamide
- 2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H22N4OS |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4OS/c1-4-20-17(3)31-25(21(20)15-26)27-24(30)22-16(2)29(19-13-9-6-10-14-19)28-23(22)18-11-7-5-8-12-18/h5-14H,4H2,1-3H3,(H,27,30) |
InChI Key |
XMJBDOAFHDETNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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